4-Methylsyringol Gentiobioside

描述

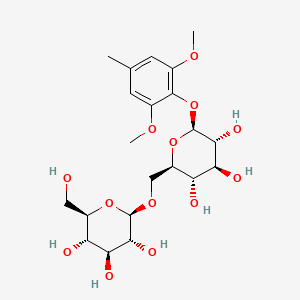

Structure

3D Structure

属性

分子式 |

C21H32O13 |

|---|---|

分子量 |

492.5 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-methylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H32O13/c1-8-4-9(29-2)19(10(5-8)30-3)34-21-18(28)16(26)14(24)12(33-21)7-31-20-17(27)15(25)13(23)11(6-22)32-20/h4-5,11-18,20-28H,6-7H2,1-3H3/t11-,12-,13-,14-,15+,16+,17-,18-,20-,21+/m1/s1 |

InChI 键 |

UZAGTLVHYPCOMS-CIFMYMHHSA-N |

手性 SMILES |

CC1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)OC |

规范 SMILES |

CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)OC |

产品来源 |

United States |

Occurrence and Natural Distribution

Environmental Factors Governing Formation and Distribution

The primary environmental factor governing the formation and distribution of 4-Methylsyringol Gentiobioside is the exposure of plants to smoke from burning lignocellulosic materials, such as in wildfires or bushfires. semanticscholar.orgnapagrowers.org

The process begins with the thermal degradation, or pyrolysis, of lignin (B12514952) in wood. wikipedia.org Lignin is a complex polymer in plant cell walls, and its pyrolysis releases a variety of volatile phenols into the atmosphere. nstda.or.th Among these is 4-methylsyringol, a derivative of syringol. wikipedia.orgcurtin.edu.au

These volatile phenols are absorbed by plants, with grape berries being a well-documented example. nih.gov Once absorbed, the plant's enzymatic processes metabolize these foreign compounds. nih.gov Specifically, the volatile phenols undergo glycosylation, a process where a sugar molecule is attached to the compound. nih.gov In the case of this compound, the volatile phenol (B47542) 4-methylsyringol is bound to a gentiobiose sugar molecule. This glycosylation renders the compound non-volatile. nih.gov

The concentration of this compound in grapes is directly correlated with the intensity and duration of smoke exposure. nih.gov Even at severe levels of smoke exposure, the contribution of this compound to the total pool of smoke-derived glycoconjugates has been observed to be consistently low compared to other related compounds like syringol gentiobioside. ajevonline.org

The following table illustrates the typical concentrations of this compound and a related compound, Syringol Gentiobioside, in grapes with and without smoke exposure, based on data from research studies.

| Compound | Condition | Concentration (µg/L) | Reference |

|---|---|---|---|

| This compound | Control (Unsmoked) | Not Detected | ives-openscience.euvitis-vea.de |

| Smoke-Exposed | Variable, generally low | ajevonline.org | |

| Syringol Gentiobioside | Control (Unsmoked) | Detected in some samples | ives-openscience.euvitis-vea.de |

| Smoke-Exposed | Significantly elevated | ives-openscience.euvitis-vea.de |

Biosynthesis and Metabolic Pathways

Precursor Elucidation and Biotransformation Dynamics

The biosynthesis of 4-methylsyringol gentiobioside begins with its aromatic precursor, 4-methylsyringol. This volatile phenol (B47542) is derived from the broader phenylpropanoid pathway, which originates from the amino acid phenylalanine. nih.govresearchgate.net In plants, phenylalanine is converted through a series of enzymatic steps to produce a variety of phenolic compounds that serve diverse biological functions. proquest.comnih.gov Once formed, 4-methylsyringol becomes a substrate for glycosylation, a detoxification and storage mechanism. nih.govnih.gov

Volatile phenols (VPs) like 4-methylsyringol can be absorbed by plant tissues, such as grape berries, and are then metabolized into nonvolatile glycoconjugates. nih.gov This conversion is a detoxification response, as it reduces the chemical reactivity of the aglycone and increases its water solubility, allowing for transport and storage. nih.govoup.com The enzymatic attachment of sugar moieties is the primary mechanism for this conversion, transforming the volatile phenol into a stable glycoside. nih.govmdpi.com This process is not unique to 4-methylsyringol; many other volatile phenols, including guaiacol (B22219), cresols, and syringol, undergo similar glycosylation in plants, forming a pool of bound, non-volatile aroma precursors. nih.govawri.com.au

The formation of this compound is a two-step glycosylation process catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated donor, typically UDP-glucose, to the acceptor molecule. nih.govoup.com

Monoglucoside Formation: The first step involves the transfer of a single glucose molecule from UDP-glucose to the hydroxyl group of 4-methylsyringol, forming 4-methylsyringol glucoside.

Gentiobioside Formation: In the second step, a second glucose molecule is attached to the first glucose, typically via a β-1,6 linkage, to form the disaccharide gentiobiose. This results in the final product, this compound. nih.gov

The enzymes responsible for these reactions exhibit substrate specificity. While some UGTs may act on a broad range of phenolic aglycones, others are highly specific. oup.commdpi.com The formation of a gentiobioside requires a specific UGT capable of catalyzing the glucose-glucose linkage after the initial glucosylation of the aglycone. This sequential action highlights the coordinated activity of different UGTs in the metabolic pathway. nih.govnih.gov

Enzymology of Glycosyltransferases in Plant Metabolism

Glycosyltransferases (GTs) are a large and diverse family of enzymes responsible for the glycosylation of a wide array of molecules, including secondary metabolites like volatile phenols. nih.govresearchgate.net They play a critical role in chemical diversification, detoxification, and regulation of hormone activity in plants. nih.govjspb.jp

The majority of plant glycosyltransferases that act on secondary metabolites belong to Family 1 Glycosyltransferases, commonly known as UDP-glycosyltransferases (UGTs). nih.govjspb.jp UGTs are characterized by a conserved 44-amino acid consensus sequence at their C-terminus, often called the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. jspb.jp

Plant genomes contain a large number of UGT genes, forming extensive multigene families. For example, the Arabidopsis thaliana genome contains over 100 UGT genes, while the grape (Vitis vinifera) genome has identified 228 putative UGTs. mdpi.comjspb.jp These UGTs are classified into groups based on sequence similarity. Enzymes within the same group often share similar functions or accept related substrates. For instance, specific UGTs from grapes have been shown to glucosylate monoterpenols and various phenylpropanoids, demonstrating their role in flavor and aroma development. oup.commdpi.com The characterization of these enzymes often involves heterologous expression in microorganisms to test their activity against a library of potential substrates. oup.comresearchgate.net

| Enzyme/Family | Plant Source | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| VvGT7 | Grape (Vitis vinifera) | Monoterpenols (e.g., Geraniol, Nerol), Phenols | Monoterpenyl glucosides, Phenyl glucosides | oup.com |

| UGT73A17 | Tea Plant (Camellia sinensis) | Flavonols (e.g., Quercetin) | Quercetin-3-O-glucoside | nih.gov |

| UGTs (General) | Grape (Vitis vinifera) | Volatile Phenols (e.g., Guaiacol, Syringol) | Phenolic Glucosides & Diglycosides | nih.gov |

| JrGGT1 (UGT84A73) | Walnut (Juglans regia) | Gallic Acid | 1-O-galloyl-β-D-glucose | researchgate.net |

Modern functional genomics approaches, including transcriptomics and proteomics, are powerful tools for identifying the specific UGTs involved in metabolic pathways. nih.govjspb.jp Transcriptome co-expression analysis, for instance, can identify UGT genes whose expression patterns correlate with those of known genes in a specific biosynthetic pathway, such as flavonoid or terpenoid synthesis. nih.govjspb.jp

Studies in various plants, including Stevia rebaudiana and grape, have used transcriptomic sequencing to identify candidate UGTs involved in the biosynthesis of specific glycosides. mdpi.comd-nb.info By analyzing gene expression levels under different conditions (e.g., fruit development, stress exposure), researchers can pinpoint which UGTs are likely responsible for the production of compounds like this compound. mdpi.com For example, in grapes, the expression of more than 72% of UGT members is linked to fruit development stages, indicating their role in the accumulation of secondary metabolites that define fruit quality. mdpi.com

Subcellular Compartmentalization of Glycoside Synthesis

The biosynthesis of glycosides is a spatially organized process within the plant cell. The synthesis of the aglycone and the subsequent glycosylation steps often occur in different subcellular compartments. While specific research on the localization of this compound synthesis is limited, general principles of glycoside biosynthesis in plants provide a likely model.

Glycosyltransferases involved in secondary metabolism are typically found in the cytoplasm or associated with the endoplasmic reticulum (ER). nih.govnih.gov Studies on glycoprotein (B1211001) synthesis have shown that initial glycosylation steps occur in the ER, with further processing taking place in the Golgi apparatus. nih.govnih.gov For small molecule glycosides, UGTs are believed to be cytosolic enzymes that utilize UDP-sugars from the cytoplasm.

Once synthesized, the final glycoside product, such as this compound, is often transported into the vacuole for long-term storage. frontiersin.orgwikipedia.org This compartmentalization serves to sequester the compounds, preventing them from interfering with other cellular processes and protecting them from degradation. frontiersin.org The increased water solubility of the glycoside facilitates its transport across the vacuolar membrane (tonoplast), a process likely mediated by specific transporters. oup.comfrontiersin.org

Metabolic Flux Analysis under Stress Conditions

Metabolic flux analysis provides a quantitative understanding of the rate of turnover of molecules through a metabolic pathway. In the context of this compound, this analysis under stress conditions, such as smoke exposure, reveals the extent to which metabolic resources are redirected towards the detoxification of absorbed volatile phenols. While direct real-time flux data for the biosynthesis of this compound is not extensively available, the metabolic flux can be inferred from the accumulation of the final product and the upregulation of the genes encoding the biosynthetic enzymes.

Research Findings:

Studies have consistently shown a significant increase in the concentration of this compound in grapes exposed to smoke compared to control (unexposed) grapes. This accumulation is a direct consequence of an increased metabolic flux through the glycosylation pathway. The influx of the precursor, 4-methylsyringol, from the smoke-laden environment triggers a responsive increase in the activity of UGTs.

Transcriptomic analyses of grape berries following controlled smoke exposure have revealed the upregulation of several GT genes. For example, some studies have identified up to 12 GT1 genes that are significantly upregulated in response to smoke, with their expression peaking one day after exposure and then declining, a pattern that mirrors the dynamics of glycoside accumulation. This genetic upregulation is a key indicator of the increased metabolic flux towards the synthesis of phenolic glycosides like this compound.

The following tables present data synthesized from multiple studies, illustrating the impact of smoke stress on the metabolic flux towards this compound biosynthesis.

Table 1: Concentration of this compound in Grape Berries under Control and Smoke-Exposed Conditions

| Condition | Grape Variety | Concentration of this compound (µg/kg) | Reference Study |

| Control | Cabernet Sauvignon | Not Detected - 2.1 | ives-openscience.euresearchgate.net |

| Smoke-Exposed | Cabernet Sauvignon | 17 - 34 | mdpi.commdpi.com |

| Control | Viognier | Not Detected | mdpi.com |

| Smoke-Exposed | Viognier | 128 - 165 | mdpi.com |

| Control | Pinot Noir | Not Detected | ives-openscience.eu |

| Smoke-Exposed | Pinot Noir | 1.0 - 25 | ives-openscience.euresearchgate.net |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Upregulation of Glycosyltransferase (GT) Genes in Grape Berries Following Smoke Exposure

| Gene Family | Fold Change in Expression (Smoke vs. Control) | Time Point of Peak Expression | Implied Impact on Metabolic Flux |

| UDP-glycosyltransferases (UGTs) | 2 to 15-fold | 24 to 72 hours post-exposure | Significant increase in the rate of glycosylation of volatile phenols. |

| VviSIUGTs (Vitis vinifera smoke-inducible UGTs) | Up to 12 genes significantly upregulated | 24 hours post-exposure | A targeted and rapid redirection of metabolic resources towards detoxification. |

| Resveratrol GT (UGT72B27) | High constitutive expression, further induced by stress | - | Contributes to the basal and stress-induced glycosylation capacity. |

This table is interactive. You can sort the data by clicking on the column headers.

The data clearly indicates a substantial shift in the metabolic flux within grape berries upon exposure to smoke. The plant machinery prioritizes the detoxification of harmful volatile phenols by upregulating the necessary enzymatic machinery, leading to a significant accumulation of this compound. This redirection of metabolic energy is a crucial survival mechanism for the plant under such environmental stress.

Advanced Analytical Methodologies for Comprehensive Characterization and Quantification

Chromatographic Separation Techniques

Effective separation of 4-Methylsyringol Gentiobioside from the complex matrix of grape and wine samples is a critical first step in its analysis. High-performance liquid chromatography and gas chromatography are the primary techniques utilized for this purpose.

Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone for the direct analysis of this compound. nih.govetslabs.com This technique offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. In a typical UHPLC-based analysis, the separation is achieved on a reversed-phase column, such as a C18 column. nih.gov The mobile phase usually consists of a gradient of water and an organic solvent, like acetonitrile, often with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency. nih.gov

The application of UHPLC is integral to methods developed for the quantification of a panel of smoke-derived phenolic glycosides, including this compound. ives-openscience.eu For instance, an Agilent 1290 Infinity UHPLC system has been utilized in such analytical workflows, demonstrating its capability in resolving these compounds effectively before their detection by mass spectrometry. nih.gov

| Parameter | Specification |

|---|---|

| Instrument | Agilent 1290 Infinity UHPLC or similar |

| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

While UHPLC is suited for the analysis of the intact glycoside, Gas Chromatography (GC) is the standard technique for the analysis of its aglycone, 4-methylsyringol, after hydrolysis. nih.govnih.gov This indirect approach involves breaking the glycosidic bond to release the volatile phenol (B47542), which is then analyzed by GC, typically coupled with a mass spectrometer (GC-MS). nih.govmdpi.com

The hydrolysis step can be performed using either acid or enzymatic methods. nih.gov Acid hydrolysis, for instance, can be carried out using hydrochloric acid (HCl) at elevated temperatures. nih.gov Following hydrolysis, the liberated volatile phenols, including 4-methylsyringol, are extracted and analyzed. This method is valuable for determining the total potential of volatile phenols that can be released from their glycosidic precursors. mdpi.com GC-MS/MS can also be employed for more sensitive and specific quantification of the free volatile phenols. nih.gov

Mass Spectrometry-Based Detection Platforms

Mass spectrometry (MS) is the definitive tool for the detection and quantification of this compound, offering unparalleled sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful platform for both targeted and untargeted analyses.

Triple Quadrupole Mass Spectrometry (QQQ) is the gold standard for the targeted quantification of this compound. etslabs.comnapagrowers.org This technique, often coupled with UHPLC, operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.gov

The use of LC-MS/MS for the analysis of smoke-related phenolic glycosides has been well-established. awri.com.au Commercial laboratories offer panels for the analysis of glycosylated smoke markers, including this compound, utilizing UHPLC-MS/MS (QQQ) technology. etslabs.com This approach allows for the accurate measurement of the concentration of this compound in grape and wine samples, providing crucial information for winemakers. napagrowers.org

High-Resolution Mass Spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, are powerful tools for the untargeted profiling of phenolic glycosides in complex matrices like wine. mdpi.commasonaco.orglcms.cz While targeted analysis focuses on known compounds, untargeted metabolomics aims to capture a comprehensive snapshot of all detectable compounds in a sample. nih.govcsic.es

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds. mdpi.com This capability is invaluable for the tentative identification of novel glycosides or for confirming the identity of known compounds without the need for authentic standards. In the context of this compound, an untargeted approach using LC-HRMS could reveal the presence of other related glycosidic forms or degradation products. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide further structural information for identification. masonaco.orglcms.cz

The development of robust Multiple Reaction Monitoring (MRM) methods is fundamental for the accurate quantification of this compound using LC-MS/MS. nih.gov This process involves the optimization of several parameters for the specific compound of interest.

The first step is the determination of the precursor ion, which is typically the protonated or sodiated molecule ([M+H]+ or [M+Na]+) in positive ionization mode. Subsequently, the precursor ion is fragmented in the collision cell of the mass spectrometer, and characteristic product ions are identified. The transition from the precursor ion to the most abundant and stable product ions is then selected for monitoring. For quantitative analysis, at least two MRM transitions are usually monitored for each compound to ensure specificity and accuracy. The collision energy and other instrument parameters are optimized to maximize the signal intensity of these transitions. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | [Value] | [Value] | [Value] |

| (Quantifier) | |||

| This compound | [Value] | [Value] | [Value] |

| (Qualifier) |

Isotope Dilution Quantitation Strategies

Stable isotope dilution analysis (SIDA) is a premier quantitative technique, particularly when coupled with mass spectrometry (MS), that provides high accuracy and precision. This approach involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical procedure. The labeled compound, or internal standard, behaves almost identically to the native analyte throughout extraction, cleanup, and ionization, effectively correcting for matrix effects and procedural losses.

For the specific quantification of this compound, the use of a dedicated deuterium-labeled internal standard, such as this compound-d6, is the optimal strategy. mendofever.com The use of stable isotope-labeled standards, including deuterated analogues, has been shown to greatly improve quantitative recoveries. nih.gov In this method, a known concentration of the deuterated standard is spiked into the sample. nih.gov Both the native compound and the labeled standard are then co-extracted and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the response of the native analyte to the labeled internal standard is used to calculate the concentration of the native analyte, mitigating variability from sample preparation and instrumental analysis. nih.gov While a specifically matched labeled standard is ideal, in some methods, other structurally related labeled compounds, such as d3-guaiacol gentiobioside or d3-guaiacol, have been employed as internal standards for the broader analysis of phenolic glycosides. nih.govajevonline.org

The validation of an analytical method is critical to ensure its reliability, accuracy, and fitness for purpose. Key validation parameters include linearity, reproducibility (precision), and the limits of detection (LOD) and quantification (LOQ). For methods analyzing phenolic compounds, including glycosides related to 4-methylsyringol, high linearity is typically achieved, with coefficients of determination (R²) often exceeding 0.99 over a defined concentration range. nih.gov

Reproducibility is assessed by repeatedly analyzing the same sample, and the results are expressed as the relative standard deviation (RSD). For the analysis of bound volatile phenols, including this compound, RSD values are typically below 12%, which indicates satisfactory method precision. nih.govmdpi.com Recovery experiments, which determine the accuracy of a method, have shown excellent results. For instance, in a wine sample spiked with a known amount of this compound, the observed increase was 50 ppb against an expected 57 ppb, corresponding to a recovery of 89%. nih.gov

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For sensitive GC-MS/MS methods analyzing related volatile phenols, LOD values can be as low as ≤ 1 ng/mL, with LOQ values ranging between 1 and 3.3 ng/mL. nih.gov

| Parameter | Typical Value | Reference |

|---|---|---|

| Linear Range | 0.1 - 1000 ng/mL | mdpi.com |

| Coefficient of Determination (R²) | > 0.99 | nih.gov |

| Reproducibility (RSD) | < 12% | mdpi.com |

| Limit of Detection (LOD) | ≤ 1 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 1 - 3.3 ng/mL | nih.gov |

| Spike Recovery | 89% | nih.gov |

Sample Preparation Protocols for Complex Biological Matrices

The extraction of this compound from complex biological matrices, such as grapes or wine, is a critical step that significantly influences the accuracy and sensitivity of the final analysis. The goal is to efficiently isolate the target analyte from interfering substances like sugars, acids, and other phenolics.

Sample preparation for solid matrices like grapes typically begins with homogenization to ensure sample uniformity. nih.govnih.gov This often involves blending the grape berries, sometimes with the addition of water, followed by centrifugation to separate the supernatant for analysis. nih.govnih.gov

Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and concentration of analytes from liquid samples. It involves passing the liquid sample through a cartridge containing a solid adsorbent material that retains the analyte. Interfering compounds can be washed away, and the analyte of interest is then eluted with a small volume of a suitable solvent. The choice of SPE sorbent is critical for optimizing recovery. For related phenolic glycosides, various cartridges are used, and their performance can be matrix-dependent. ajevonline.org Direct injection of a diluted sample combined with an internal standard solution is also utilized, representing a simpler, high-throughput approach. nih.gov

Quantification of this compound can be performed directly by LC-MS/MS or indirectly by measuring its aglycone, 4-methylsyringol, after a hydrolysis step using GC-MS. nih.gov Hydrolysis cleaves the glycosidic bond, releasing the volatile phenol from its non-volatile sugar moiety. Two primary methods are employed for this purpose: acid hydrolysis and enzymatic hydrolysis.

Acid Hydrolysis involves treating the sample with a strong acid (e.g., hydrochloric acid to pH 1.0) and heating at high temperatures (e.g., 100 °C) for a set period (e.g., 1 hour). nih.govwsu.edu This method is effective at cleaving a wide range of glycosidic bonds. However, the harsh conditions can potentially lead to the degradation of the target aglycone or the formation of analytical artifacts. wsu.edu

Enzymatic Hydrolysis utilizes specific glycosidase enzymes to cleave the sugar moieties under milder conditions (e.g., 37 °C). nih.gov This approach can offer greater specificity and avoid the degradation associated with strong acid treatment. Research comparing the two methods on fortified wine samples containing this compound has shown that both acidic and enzymatic hydrolysis can successfully convert the glycoside. nih.gov In some cases, enzymatic hydrolysis demonstrated slightly enhanced effectiveness compared to acid hydrolysis for certain glycoside substrates. nih.gov The choice between the two methods depends on the specific goals of the analysis, available instrumentation, and the desire to avoid potential artifact formation. wsu.edu

| Feature | Acid Hydrolysis | Enzymatic Hydrolysis |

|---|---|---|

| Conditions | Strong acid (e.g., HCl at pH 1.0), high temperature (100 °C) | Specific enzymes, mild temperature (e.g., 37 °C) |

| Specificity | Non-specific, cleaves various glycosidic bonds | Highly specific to certain bond types |

| Potential Issues | Analyte degradation, artifact formation | Incomplete hydrolysis if enzyme cocktail is not optimized |

| Efficacy | Effective for converting this compound | Effective, sometimes with slightly enhanced performance |

Inter-Laboratory Calibration and Standardization of Analytical Methods

Ensuring consistency and comparability of analytical results between different laboratories is a significant challenge, particularly when diverse methodologies are employed. Inter-laboratory calibration, or cross-validation studies, are essential for standardizing analytical methods and building confidence in data generated across the scientific community.

A study comparing results for smoke taint markers from two different commercial laboratories highlighted the complexities of this issue. awri.com.au The methods for "bound" markers were not identical; one laboratory measured specific glycosides like syringol gentiobioside directly, while the other measured the total amount of syringol released after hydrolysis from all its bound forms. awri.com.au

For the analysis of bound analytes in grapes, a strong correlation (above 90%) was found for the pair of methylsyringol gentiobioside (measured in one lab) and 4-methylsyringol (measured post-hydrolysis in the other). However, the gradient of the correlation was 1.31, indicating a systematic difference in the absolute values and that a simple one-to-one comparison is not appropriate. awri.com.au Weaker correlations were observed for the same analytes in wine matrices. awri.com.au These findings underscore that while results may be well-correlated, direct comparison of absolute values between laboratories can be questionable due to differences in analytical approaches (direct measurement vs. indirect measurement post-hydrolysis). awri.com.au Such studies are critical for identifying analytical discrepancies and working towards greater method harmonization and standardization.

Emerging Spectroscopic Technologies for Non-Destructive Assessment (e.g., Near-Infrared Spectroscopy)

Near-Infrared (NIR) spectroscopy is a rapidly evolving analytical technology that offers a non-destructive, fast, and cost-effective alternative to traditional chromatographic methods for the qualitative and quantitative analysis of chemical compounds. oeno-one.euives-technicalreviews.euutas.edu.au Operating in the 780 to 2500 nm wavelength range of the electromagnetic spectrum, NIR spectroscopy measures the absorption of light by molecules, which corresponds to overtones and combinations of vibrational modes of hydrogen-containing chemical bonds, such as C-H, O-H, and N-H. mdpi.com This makes it particularly well-suited for the analysis of organic compounds like this compound in complex matrices. felixinstruments.com

The application of NIR spectroscopy, especially in phytochemistry and food analysis, has grown significantly. nih.gov However, the NIR spectra of complex samples, such as agricultural products, are often characterized by broad, overlapping, and weak absorption bands. fip.org This complexity necessitates the use of chemometric methods—multivariate data analysis—to extract meaningful quantitative and qualitative information from the spectral data. felixinstruments.comfip.orgnih.gov Techniques such as Principal Component Regression (PCR), Partial Least Squares Regression (PLSR), and machine learning algorithms like Artificial Neural Networks (ANN) are employed to build calibration models that correlate NIR spectral data with the concentration of specific compounds determined by reference analytical methods. oeno-one.eufip.orgfip.org

In the context of this compound, NIR spectroscopy has emerged as a powerful tool for its indirect quantification, primarily in viticulture, where it is recognized as a key glycosidic marker of smoke taint in grapes and wine. oeno-one.euetslabs.com Wildfires can lead to the absorption of volatile phenols by grapes, which are then glycosylated by the plant, forming non-volatile compounds such as this compound. bio-conferences.org These compounds can later release volatile phenols during fermentation and aging, imparting undesirable smoky and ashy aromas to the wine. bio-conferences.org

Research has focused on developing rapid, non-destructive NIR-based methods to assess the level of smoke-related compounds in grapes, must, and wine. oeno-one.euoeno-one.eu A notable study developed several Artificial Neural Network (ANN) regression models to predict the concentration of a suite of smoke taint markers, including this compound, using NIR spectral data from Cabernet Sauvignon grapes. oeno-one.euresearchgate.net These models demonstrated high accuracy, enabling near real-time assessment of smoke contamination. oeno-one.euives-technicalreviews.eu This allows grape growers and winemakers to make timely decisions regarding harvesting and potential mitigation strategies in the winemaking process. oeno-one.euives-technicalreviews.eu

The performance of these predictive models highlights the potential of NIR spectroscopy as a screening tool. By correlating the NIR spectra of grape berries, must, or wine with the concentrations of various volatile phenols and their glycoconjugates (including this compound), researchers have built robust models with high correlation coefficients. oeno-one.eu

Table 1: Performance of Artificial Neural Network (ANN) Models Using NIR Spectroscopy to Predict Smoke Taint Compounds

| Model | NIR Spectral Input | Target Compounds Predicted | Matrix for Prediction | Correlation Coefficient (R) | Coefficient of Determination (R²) |

|---|---|---|---|---|---|

| Model 1 | Berry spectra (1 day after smoke) | 10 Volatile Phenols & 18 Glycoconjugates | Grapes (1 day after smoke) | 0.98 | 0.97 |

| Model 2 | Berry spectra (1 day after smoke) | 10 Volatile Phenols & 18 Glycoconjugates | Grapes (at harvest) | 0.98 | 0.97 |

| Model 3 | Berry spectra (1 day after smoke) | 6 Volatile Phenols & 17 Glycoconjugates | Wine | 0.98 | 0.95 |

| Model 4 | Must spectra | 6 Volatile Phenols & 17 Glycoconjugates | Wine | 0.99 | 0.99 |

| Model 5 | Wine spectra | 6 Volatile Phenols & 17 Glycoconjugates | Wine | 0.99 | 0.97 |

The high correlation coefficients (R ≥ 0.98) and coefficients of determination (R²) indicate a strong relationship between the NIR spectral data and the actual concentrations of the smoke taint compounds. oeno-one.eu This demonstrates the feasibility of using NIR spectroscopy coupled with machine learning as a reliable, non-destructive tool for the rapid assessment of this compound and other related markers in relevant agricultural products. oeno-one.euoeno-one.eu

Molecular and Cellular Mechanisms Associated with 4 Methylsyringol Gentiobioside Formation

Plant Physiological Responses to Volatile Phenol (B47542) Uptake and Glycosylation

The uptake of volatile phenols, such as 4-methylsyringol, from the environment, particularly from smoke, elicits a series of physiological responses in plants, culminating in the glycosylation and sequestration of these compounds. This response is a key component of the plant's defense mechanism against xenobiotic stress. Upon exposure to smoke, volatile phenols are rapidly absorbed by the leaves and fruits of plants like grapevines.

The immediate physiological response is the activation of the plant's detoxification machinery. This includes the upregulation of genes encoding for enzymes involved in the phenylpropanoid pathway and, crucially, UDP-glycosyltransferases (UGTs). The increased expression of UGTs leads to the efficient conversion of volatile phenols into their glycosylated forms. This enzymatic conversion serves multiple physiological purposes. Firstly, glycosylation significantly increases the water solubility of the hydrophobic phenol molecules, which facilitates their transport and sequestration within the cell. Secondly, the addition of sugar moieties reduces the chemical reactivity and potential toxicity of the phenols, preventing them from causing oxidative damage or disrupting cellular membranes.

The accumulation of 4-methylsyringol gentiobioside and other phenolic glycosides within the plant cell, primarily in the vacuole, is a clear physiological indicator of exposure to volatile phenols. The kinetics of this accumulation can vary depending on the intensity and duration of the exposure, as well as the plant species and developmental stage. Studies on grapevines have shown that the concentration of these glycosides can increase significantly in the days and weeks following a smoke event, demonstrating a sustained physiological response to the initial exposure.

Role as a Biochemical Biomarker for Environmental Exposure in Agricultural Systems

This compound has emerged as a reliable biochemical biomarker for assessing the exposure of agricultural crops, particularly grapevines, to smoke from wildfires or prescribed burns. Its presence and concentration in plant tissues, such as grape berries, provide a quantitative measure of the extent of smoke exposure, which is critical for making informed agricultural and economic decisions.

The utility of this compound as a biomarker stems from several key characteristics. It is a specific metabolite formed in response to the uptake of 4-methylsyringol, a compound primarily generated from the burning of lignin (B12514952). Its concentration in grapes has been shown to correlate with the intensity of smoke exposure and the subsequent risk of "smoke taint" in wine, an undesirable ashy or smoky character. While other volatile phenols and their glycosides are also formed, this compound is a consistent and readily detectable indicator.

Quantitative analysis of this compound, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for a precise determination of its concentration in grape samples. This data can be used to classify the level of smoke exposure and predict the potential sensory impact on the final product. For instance, established baseline levels in non-exposed grapes can be compared to those from smoke-affected vineyards to ascertain the degree of impact.

| Exposure Level | Concentration (µg/kg) |

|---|---|

| Control (No Smoke) | Not Detected |

| Low Smoke Exposure | 26-34 |

| High Smoke Exposure | >60 |

Interplay with Plant Stress Adaptation Pathways

The formation of this compound is intricately linked to broader plant stress adaptation pathways. The exposure to volatile phenols from smoke is perceived by the plant as a form of abiotic stress, which triggers a cascade of signaling events and metabolic adjustments designed to mitigate potential damage and enhance tolerance.

A key aspect of this interplay is the connection with oxidative stress signaling. The presence of xenobiotics like 4-methylsyringol can lead to the generation of reactive oxygen species (ROS) within the plant cell. To counteract this, plants activate their antioxidant defense systems. The phenylpropanoid pathway, which is stimulated by stress, not only provides precursors for a wide range of defense compounds, including flavonoids and lignins, but is also linked to the detoxification of phenols. The glycosylation of 4-methylsyringol can be seen as a direct mechanism to reduce its potential to induce oxidative stress.

Comparative Biochemical Profiling of Related Glycosylated Phenols

In response to smoke exposure, plants produce a suite of glycosylated phenols in addition to this compound. A comparative biochemical profiling of these related compounds provides valuable insights into the plant's metabolic response to this specific abiotic stress and helps in understanding the broader context of smoke taint in agricultural products like wine.

The composition of glycosylated phenols can vary depending on the plant species, the type of wood or vegetation burned, and the conditions of the fire. In grapevines, several other significant glycosylated phenols have been identified alongside this compound. These include gentiobiosides of syringol and glucosides and rutinosides of other volatile phenols such as guaiacol (B22219), cresol (B1669610), and phenol.

The relative abundance of these different glycosides can provide a more detailed chemical signature of smoke exposure. For instance, while syringol gentiobioside is often the most abundant glycoside found in smoke-exposed grapes, the presence and ratios of other compounds like cresol rutinoside and guaiacol rutinoside can offer a more comprehensive picture. This detailed profiling is crucial for a more accurate assessment of smoke impact.

| Compound | Typical Concentration Range in Smoke-Exposed Grapes |

|---|---|

| Syringol gentiobioside | 50 - >400 |

| This compound | 10 - 60 |

| Cresol rutinoside | 20 - >100 |

| Phenol rutinoside | 20 - >90 |

| Guaiacol rutinoside | 10 - 40 |

| 4-Methylguaiacol rutinoside | 10 - 40 |

The structural differences between these glycosides, such as the type of sugar moiety (e.g., gentiobiose vs. rutinose) and the aglycone, likely influence their biochemical properties, including their stability and potential sensory impact in derived products. Understanding these comparative profiles is essential for developing more sophisticated diagnostic tools and mitigation strategies for smoke-related issues in agriculture.

Synthetic Chemistry and Analog Development

Total Synthesis of 4-Methylsyringol Gentiobioside and its Isomers

The total synthesis of this compound has not been extensively documented in peer-reviewed literature. However, a plausible and efficient synthetic route can be devised based on established glycosylation methodologies, primarily the Koenigs-Knorr reaction. wikipedia.orgchemeurope.comslideshare.net This classical method involves the coupling of a glycosyl halide with an alcohol or a phenol (B47542) in the presence of a promoter, typically a silver or mercury salt. wikipedia.orgchemeurope.com

The proposed synthesis can be dissected into three key stages: preparation of the aglycone (4-methylsyringol), preparation of the glycosyl donor (a protected gentiobiosyl halide), and the subsequent coupling of these two moieties followed by deprotection.

Preparation of Starting Materials:

The synthesis of the aglycone, 4-methylsyringol (2,6-dimethoxy-4-methylphenol), can be achieved through various methods, though specific high-yield laboratory syntheses are not abundantly reported. Commercially, it is available from several chemical suppliers. cymitquimica.comhmdb.casigmaaldrich.comchemspider.com

The glycosyl donor, a protected derivative of gentiobiose, is crucial for the success of the glycosylation reaction. A common and effective donor is hepta-O-acetyl-α-D-gentiobiosyl bromide. Its preparation starts from gentiobiose, which is first peracetylated using acetic anhydride (B1165640) in the presence of a catalyst to yield octa-O-acetyl-β-D-gentiobiose. This intermediate is then treated with a solution of hydrogen bromide in acetic acid to afford the desired hepta-O-acetyl-α-D-gentiobiosyl bromide. researchgate.net

Glycosylation and Deprotection:

The core of the synthesis is the Koenigs-Knorr glycosylation of 4-methylsyringol with hepta-O-acetyl-α-D-gentiobiosyl bromide. This reaction is typically promoted by a heavy metal salt, such as silver(I) carbonate or silver(I) oxide, which acts as a halide scavenger and facilitates the formation of the glycosidic bond. wikipedia.orgresearchgate.net The reaction is generally carried out in an anhydrous aprotic solvent like dichloromethane (B109758) or toluene.

The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. wikipedia.org In the case of an acetyl group, neighboring group participation leads to the formation of a stable 1,2-acyloxonium ion intermediate. This intermediate is then attacked by the nucleophile (4-methylsyringol) from the opposite face, resulting in the stereoselective formation of the β-glycosidic linkage, which is the desired stereochemistry for this compound.

The final step in the total synthesis is the deprotection of the acetyl groups from the sugar moiety. This is typically achieved under basic conditions, for example, by using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), to yield the final product, this compound.

The synthesis of isomers, particularly the α-anomer, would require a modification of this strategy. This could potentially be achieved by using a non-participating protecting group at the C-2 position of the gentiobiosyl donor, such as a benzyl (B1604629) ether. In the absence of neighboring group participation, a mixture of α and β anomers is often obtained, which would then require chromatographic separation. wikipedia.org

Proposed Synthetic Scheme:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Gentiobiose | Acetic anhydride, catalyst | Octa-O-acetyl-β-D-gentiobiose |

| 2 | Octa-O-acetyl-β-D-gentiobiose | HBr in Acetic Acid | Hepta-O-acetyl-α-D-gentiobiosyl bromide |

| 3 | 4-methylsyringol, Hepta-O-acetyl-α-D-gentiobiosyl bromide | Silver(I) carbonate, Dichloromethane | Hepta-O-acetyl-4-methylsyringol gentiobioside |

| 4 | Hepta-O-acetyl-4-methylsyringol gentiobioside | Sodium methoxide, Methanol | This compound |

Rational Design and Synthesis of Chemically Modified Analogues for Mechanistic Studies

Modifications of the Aglycone Moiety:

The phenolic aglycone, 4-methylsyringol, offers several sites for modification. Alterations to the substituents on the aromatic ring could provide insights into the structure-activity relationship.

Alkyl Chain Length: The methyl group at the C-4 position could be replaced with other alkyl groups (ethyl, propyl, etc.) to investigate the influence of lipophilicity in this region.

Methoxy (B1213986) Groups: The two methoxy groups at the C-2 and C-6 positions are key features. Their removal, replacement with other alkoxy groups, or shifting their position on the ring would help to understand their role in receptor binding or metabolic stability.

Aromatic Ring System: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems to explore the importance of the electronic and steric properties of the aglycone.

Modifications of the Glycosidic Linkage:

The nature of the linkage between the sugar and the aglycone is critical for the compound's properties.

Anomeric Configuration: As discussed, synthesizing the α-anomer would provide a valuable tool for studying the stereochemical requirements of its biological targets.

Linkage Type: Replacing the O-glycosidic bond with a more stable S-glycosidic or C-glycosidic linkage could lead to analogues with altered metabolic stability and potentially different biological activities. universityofgalway.ie

Modifications of the Sugar Moiety:

The gentiobiose unit provides numerous opportunities for modification.

Epimerization: Changing the stereochemistry at one or more of the chiral centers of the glucose units would create epimeric analogues.

Deoxygenation: Removal of hydroxyl groups at specific positions could probe the importance of hydrogen bonding interactions.

Functional Group Interconversion: Conversion of hydroxyl groups to other functionalities, such as amino or fluoro groups, could introduce new properties and interactions.

Disaccharide Variation: Replacing gentiobiose with other disaccharides (e.g., cellobiose, lactose) would allow for the investigation of the specific role of the β-(1→6) linkage.

The synthesis of these analogues would generally follow similar synthetic routes as the parent compound, employing appropriately modified starting materials.

Elucidation of Reaction Mechanisms in Synthetic Pathways

The primary reaction for which a mechanistic understanding is crucial in the synthesis of this compound is the Koenigs-Knorr glycosylation. The mechanism of this reaction has been extensively studied and is known to proceed through several key steps. wikipedia.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.net

Role of the Promoter:

The silver salt promoter (e.g., Ag₂CO₃) plays a pivotal role in activating the glycosyl bromide. It coordinates to the bromine atom, facilitating its departure and the formation of a highly reactive oxocarbenium ion intermediate. The silver salt also acts as a halogen scavenger, precipitating as silver bromide and driving the reaction forward. wikipedia.orgresearchgate.net

Neighboring Group Participation and Stereoselectivity:

As mentioned earlier, the stereochemical outcome is largely controlled by the nature of the substituent at the C-2 position of the glycosyl donor. With an acetyl protecting group, the lone pair of electrons on the carbonyl oxygen can attack the anomeric carbon, forming a cyclic acyloxonium ion. This intermediate effectively blocks the α-face of the sugar, forcing the incoming nucleophile (the hydroxyl group of 4-methylsyringol) to attack from the β-face. This results in the exclusive or predominant formation of the β-glycoside, a classic example of a 1,2-trans glycosylation. wikipedia.orgrsc.org

Influence of Reaction Conditions:

The stereoselectivity and yield of the Koenigs-Knorr reaction can be influenced by several factors:

Solvent: The polarity of the solvent can affect the stability of the intermediates and the rate of the reaction. Non-polar, aprotic solvents are generally preferred to minimize side reactions.

Temperature: Lower temperatures can sometimes improve the stereoselectivity of the reaction.

Promoter: Different silver or mercury salts can exhibit varying levels of reactivity and may influence the reaction outcome. nih.gov

Proposed Mechanism of the Koenigs-Knorr Glycosylation Step:

| Step | Description |

| 1 | Activation of the Glycosyl Bromide: The silver carbonate promoter coordinates to the bromine atom of the hepta-O-acetyl-α-D-gentiobiosyl bromide. |

| 2 | Formation of the Acyloxonium Ion: The bromine atom departs as silver bromide, and the neighboring acetyl group at C-2 participates to form a stable, five-membered acyloxonium ion intermediate. This intermediate has a planar structure around the anomeric carbon. |

| 3 | Nucleophilic Attack: The hydroxyl group of 4-methylsyringol, acting as a nucleophile, attacks the anomeric carbon of the acyloxonium ion. Due to steric hindrance from the acyloxonium ring, the attack occurs from the opposite (β) face. |

| 4 | Formation of the β-Glycoside: The attack leads to the opening of the acyloxonium ring and the formation of the β-glycosidic bond, with inversion of configuration at the anomeric center. |

| 5 | Proton Transfer: A final proton transfer step yields the protected this compound. |

A deeper understanding of these mechanistic principles is essential for optimizing the synthesis of this compound and for the rational design of novel, structurally related compounds with potentially enhanced or modified biological activities.

Ecological and Agronomical Implications of Glycoside Formation

Role in Plant-Environment Chemical Communication and Defense

Glycosylation is a key mechanism in a plant's defense arsenal, enabling it to neutralize and sequester harmful compounds, a process often referred to as detoxification. nih.govunl.edu When plants are exposed to environmental stressors, such as the volatile phenols found in wildfire smoke, they absorb these compounds. nih.gov To mitigate potential cellular damage, plants employ glycosylation to convert these often toxic, volatile compounds into non-volatile, water-soluble glycosides. nih.gov This transformation serves several defensive purposes.

Firstly, it renders the toxic compounds less reactive, thereby preventing them from interfering with essential cellular processes. Secondly, the increased water solubility of the glycoside facilitates its transport and sequestration into the vacuole, effectively removing it from the cytoplasm where it could cause harm. unl.edu

4-Methylsyringol Gentiobioside is a prime example of this defense mechanism in action, particularly in grapevines exposed to wildfire smoke. nih.gov The volatile phenol (B47542), 4-methylsyringol, present in the smoke is absorbed by the grape berries and leaves. nih.gov In response, the plant's enzymatic machinery conjugates it with gentiobiose, forming the non-volatile this compound. nih.gov This process is a clear instance of a plant responding to an environmental chemical cue—the presence of smoke—by initiating a defensive biochemical pathway.

While the formation of this compound is a defense mechanism for the plant, it can have significant consequences for the quality of agricultural products, such as wine. Although the glycoside itself is not aromatic, it can break down during fermentation or even in the mouth, releasing the volatile and smoky-flavored 4-methylsyringol, leading to the undesirable "smoke taint" in wine. nih.gov

The accumulation of this compound and other related glycosides serves as a reliable indicator of smoke exposure in grapes. nih.gov Research has established a correlation between the concentration of these glycosides in grapes and the subsequent risk of smoke taint in the resulting wine. nih.gov

Table 1: Concentration of this compound in Smoke-Exposed Wines

| Grape Variety | This compound (µg/L) |

|---|---|

| Red Blend 1 | <1.0 |

| Red Blend 2 | 2.1 |

| White Blend 1 | <1.0 |

| White Blend 2 | <1.0 |

| Pinot Noir 1 | <1.0 |

| Pinot Noir 2 | <1.0 |

This table presents data on the concentration of this compound found in various wines from grapes exposed to wildfire smoke. The data indicates that the accumulation of this compound can vary among different wine types. frontiersin.org

Agronomic Practices Influencing Glycoside Accumulation in Crop Plants

Various agronomic practices can influence the biochemical composition of crops, including the accumulation of phenolic compounds and their glycosides. While direct research on how specific practices affect this compound is limited beyond the context of smoke exposure, general principles of plant physiology and stress response can provide insights.

Irrigation and Water Stress: Water availability is a critical factor that can influence the concentration of secondary metabolites in plants. Deficit irrigation, a practice where plants are intentionally subjected to a certain level of water stress, has been shown to increase the concentration of phenolic compounds in some crops. consensus.app This is because water stress can trigger the plant's defense mechanisms, leading to the production of these compounds. It is plausible that conditions of moderate drought could enhance the enzymatic activity responsible for glycoside formation, potentially leading to higher accumulations of compounds like this compound in the presence of the corresponding aglycone.

Nutrient Management: Fertilization practices, particularly the application of nitrogen, can impact the synthesis of phenolic compounds. High nitrogen availability often promotes vegetative growth and can lead to a decrease in the concentration of secondary metabolites, including phenolics. mdpi.com Conversely, nutrient deficiencies can sometimes lead to an increase in these compounds as the plant shifts resources from growth to defense. mdpi.com Therefore, a balanced nutrient management plan is likely crucial for managing the levels of glycoside precursors in crops.

Canopy Management: In viticulture, practices such as leaf removal and shoot thinning are employed to manage the microclimate around the grape clusters. These practices can influence the exposure of grapes to sunlight and air, which in turn can affect the synthesis of phenolic compounds. For instance, increased sun exposure can lead to higher concentrations of certain flavonoids. While not directly linked to this compound, this demonstrates that canopy management can modulate the plant's secondary metabolism.

Organic vs. Conventional Farming: The impact of organic versus conventional farming on phenolic compounds is complex and can vary depending on the crop and specific environmental conditions. consensus.app In some cases, the absence of synthetic pesticides in organic systems may lead to plants having a heightened state of defense, potentially resulting in higher levels of certain secondary metabolites. However, the results are not always consistent. consensus.app

Cross-Species Susceptibility to Environmental Contaminants and Glycoside Production

The ability of plants to metabolize and detoxify environmental contaminants, including volatile phenols from smoke, varies significantly across different species and even among cultivars of the same species. researchgate.net This variation in susceptibility is due to differences in their genetic makeup, which dictates the presence and efficiency of the enzymes involved in the detoxification process, such as UDP-glycosyltransferases. dtu.dk

In the context of this compound formation in response to smoke, this cross-species susceptibility is evident in viticulture. Different grape varieties have shown varying levels of accumulation of smoke-related glycosides when exposed to similar levels of wildfire smoke. frontiersin.org For example, some studies have suggested that Pinot Noir may exhibit different patterns of glycoside accumulation compared to other varieties. frontiersin.org

Table 2: Varietal Differences in Glycoside Accumulation in Grapes

| Glycoside | Chardonnay (µg/kg) | Sauvignon Blanc (µg/kg) | Pinot Gris (µg/kg) | Pinot Noir (µg/kg) | Shiraz (µg/kg) | Cabernet Sauvignon (µg/kg) |

|---|---|---|---|---|---|---|

| Syringol gentiobioside | 0.5 | 0.3 | 0.4 | 0.6 | 1.2 | 0.8 |

| This compound | ND | ND | ND | ND | ND | ND |

This table, adapted from a study on non-smoke-exposed grapes, illustrates the natural variation in the concentration of certain glycosides among different grape cultivars. "ND" indicates that the compound was not detected. While this compound was not detected in these control samples, the variation in a structurally similar compound, Syringol gentiobioside, suggests a genetic basis for differences in glycoside metabolism that would likely extend to the response to smoke exposure. nih.gov

This differential susceptibility has significant agronomical implications. For instance, in regions prone to wildfires, growers might select grape varieties that are less prone to accumulating high levels of smoke-taint precursors. Understanding the genetic basis for these differences could also open avenues for breeding new cultivars with enhanced resistance to the effects of smoke exposure.

The principles of cross-species susceptibility extend beyond grapevines and smoke exposure. The "green liver" concept in plant biology describes the ability of plants to metabolize a wide range of xenobiotics, or foreign chemical compounds. tandfonline.com The efficiency of this metabolic process is species-dependent and is a critical factor in determining how different plant species respond to various environmental pollutants.

Future Research Directions and Technological Innovations

Discovery and Functional Characterization of Novel Glycosylation Enzymes

The biosynthesis of 4-Methylsyringol Gentiobioside involves a multi-step glycosylation process, likely catalyzed by a series of UDP-glycosyltransferases (UGTs). nih.govfrontiersin.org While the enzymes responsible for the synthesis of many phenylpropanoid glycosides are known, the specific UGTs that catalyze the addition of a glucose moiety to 4-methylsyringol and the subsequent addition of a second glucose to form the gentiobioside linkage are yet to be definitively identified. nih.govfrontiersin.org

Future research will focus on the discovery and functional characterization of these novel glycosylation enzymes. This will involve a combination of transcriptomics, proteomics, and enzymology. For instance, researchers can identify candidate UGT genes by analyzing the transcriptomes of plant tissues known to accumulate this compound. nih.gov The identified candidate enzymes can then be expressed in heterologous systems, such as E. coli or yeast, and their substrate specificity and kinetic parameters can be characterized using in vitro assays. nih.govresearchgate.net This approach has been successfully used to identify UGTs involved in the biosynthesis of other complex glycosides. nih.govnih.gov

A deeper understanding of the structure-function relationships of these enzymes, potentially through X-ray crystallography, will provide insights into their catalytic mechanisms and substrate recognition. nih.gov This knowledge is not only crucial for understanding the biosynthesis of this compound but also opens up possibilities for metabolic engineering to produce novel glycosides with desired properties.

Development of Spatially Resolved Analytical Techniques for In Situ Studies

Understanding the precise localization of this compound within plant tissues is key to elucidating its physiological roles. Mass Spectrometry Imaging (MSI) has emerged as a powerful tool for the in situ visualization of a wide range of metabolites, including glycosides, without the need for labeling. mdpi.comnih.govfrontiersin.org Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow for the mapping of the spatial distribution of molecules directly from thin tissue sections. nih.govnih.govmdpi.com

Future advancements in MSI technology, such as improvements in spatial resolution and sensitivity, will enable the visualization of this compound at the subcellular level. osti.gov This will provide unprecedented insights into its compartmentalization within cells, for example, whether it is stored in the vacuole or associated with specific organelles. nih.gov Cryo-sectioning and optimized matrix application techniques are being developed to better preserve the integrity of labile molecules and fragile tissues during MSI analysis. nih.gov Combining MSI with other imaging modalities, such as fluorescence microscopy, will allow for the correlation of the distribution of this compound with specific cell types and developmental stages.

Comprehensive Glycoconjugate Profiling Across Diverse Plant Metabolomes

Recent studies have begun to reveal the presence of this compound in specific plant species and tissues, particularly in grapes exposed to smoke. nih.govnih.gov However, a comprehensive understanding of its distribution across the plant kingdom is currently lacking. Future research will involve large-scale, untargeted metabolomics studies to profile the glycoconjugates in a wide variety of plant species.

Advanced analytical platforms, such as Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS), are capable of detecting and identifying thousands of metabolites in complex plant extracts. nih.govmdpi.com By creating extensive spectral libraries and utilizing sophisticated data analysis workflows, researchers can systematically screen for the presence and abundance of this compound and its structural isomers in diverse plant metabolomes. nih.govmdpi.com This comprehensive profiling will not only expand our knowledge of the taxonomic distribution of this compound but may also lead to the discovery of novel, related glycosides.

Integration of Multi-Omics Data for Systems Biology Understanding of Glycoside Metabolism

A holistic understanding of the biosynthesis, regulation, and function of this compound requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. oup.comnih.gov This systems biology approach allows for the construction of comprehensive models of glycoside metabolism. frontiersin.org

By correlating gene expression profiles (transcriptomics) with protein abundance (proteomics) and metabolite levels (metabolomics), researchers can identify the genes, enzymes, and regulatory factors involved in the this compound metabolic network. oup.comnih.gov For example, integrated analysis of transcriptomic and metabolomic data from different plant tissues or under various environmental conditions can reveal co-regulated genes and metabolites, providing strong clues about their functional relationships. oup.comnih.gov This approach has been successfully applied to elucidate the biosynthesis of other complex plant secondary metabolites, such as flavonoid glycosides. oup.comresearchgate.net The application of these multi-omics strategies will be instrumental in unraveling the intricate regulatory mechanisms that control the production and accumulation of this compound in plants.

Investigation of Interspecies Variability in Glycoside Biosynthesis and Fate

The biosynthesis and accumulation of phenylpropanoid glycosides can vary significantly between different plant species and even between different cultivars of the same species. nih.govvitis-vea.de This variability is likely due to differences in the expression and activity of the enzymes involved in their biosynthesis, as well as downstream metabolic pathways that determine their fate.

Future research will focus on comparative studies to investigate the interspecies variability in the biosynthesis and fate of this compound. By comparing the genomes, transcriptomes, and metabolomes of species that produce high and low levels of this compound, researchers can identify the genetic and enzymatic factors responsible for these differences. For instance, variations in the substrate specificity or expression levels of key UGTs could explain the differential accumulation of this compound. nih.gov Understanding this variability is not only of fundamental scientific interest but also has practical implications for agriculture and the food industry, particularly in the context of smoke taint in wine grapes, where the presence of this compound is a key indicator. nih.govnih.govvitis-vea.de

常见问题

Basic Research Questions

Q. What are the optimal analytical methods for detecting and quantifying 4-Methylsyringol Gentiobioside in plant matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with protocols emphasizing the use of isotopic analogues for internal standardization. Key parameters include:

- Column : Reverse-phase C18 (e.g., 2.1 × 100 mm, 1.7 μm particle size).

- Ionization : Electrospray ionization (ESI) in negative mode.

- Calibration : Linear ranges (R² > 0.99) validated for concentrations spanning 1–500 μg/L .

- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate glycosylated phenols from grape homogenates .

Q. How does this compound correlate with total glycoconjugates in smoke-affected grapes?

- Methodological Answer : In multi-vintage studies, this compound consistently accounts for <15% of total glycoconjugates (e.g., sum of cresol rutinoside, syringol gentiobioside, and others), even under severe smoke exposure (>400 µg/L total glycoconjugates). Regression analysis shows moderate correlation (r = 0.65–0.78) due to variability in glycosylation rates across grape cultivars .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reliability of this compound as a smoke-exposure biomarker across studies?

- Methodological Answer : Discrepancies arise from:

- Temporal Variation : Glycoside accumulation peaks 48–72 hours post-smoke exposure but degrades during prolonged storage. Protocols must standardize sampling intervals and storage conditions (−80°C with nitrogen flushing) .

- Regional Baselines : Establish cultivar-specific thresholds using control samples from non-smoke-affected regions. For example, Syrah grapes show 2–3× higher baseline this compound than Cabernet Sauvignon .

- Statistical Adjustments : Use multivariate analysis (e.g., PCA) to differentiate smoke-derived glycosides from endogenous phenolic compounds .

Q. What experimental designs minimize false positives in smoke-impact studies using this compound?

- Methodological Answer :

- Controls : Include negative controls (non-smoke-exposed grapes) and positive controls (spiked with deuterated this compound) to validate recovery rates (85–110%) .

- Blinding : Perform LC-MS/MS analyses blinded to sample treatment groups to reduce bias.

- Replication : Triplicate measurements per sample with coefficient of variance (CV) <10% for intra-day precision .

Q. How do enzymatic hydrolysis conditions affect the release of 4-Methylsyringol from its gentiobioside form during analysis?

- Methodological Answer :

- Enzyme Selection : Almond β-glucosidase (10 U/mL) outperforms fungal enzymes in specificity, minimizing side reactions .

- Incubation : Optimize at pH 5.0 and 40°C for 18 hours. Longer durations (>24 hours) risk aglycone degradation.

- Validation : Confirm hydrolysis efficiency (>95%) via spike-recovery experiments with synthetic this compound standards .

Data Interpretation & Comparative Analysis

Q. Why does this compound show weaker correlation with smoke intensity compared to syringol gentiobioside?

- Methodological Answer : Structural differences impact stability and detection:

- Volatility : The methyl group in 4-Methylsyringol increases volatility, leading to faster post-harvest degradation.

- Ion Suppression : Co-eluting matrix compounds in LC-MS/MS (e.g., anthocyanins) suppress ionization efficiency. Mitigate via gradient elution (5–95% acetonitrile in 20 minutes) .

Q. How can researchers optimize protocols for this compound quantification in low-biomass samples (e.g., microgreens)?

- Methodological Answer :

- Microextraction : Use miniaturized SPE (e.g., 10 mg HLB cartridges) to process 10–50 mg samples.

- Sensitivity Enhancements : Employ microflow LC (e.g., 0.5 μL/min) coupled with high-resolution MS (HRMS) for limits of detection (LOD) <0.1 ng/g .

Tables of Key Findings

| Parameter | This compound | Syringol Gentiobioside | Source |

|---|---|---|---|

| Average Concentration (μg/L) | 20–60 | 80–200 | |

| CV (%) | 8.5 | 6.2 | |

| Correlation with Smoke Intensity (r) | 0.71 | 0.89 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。